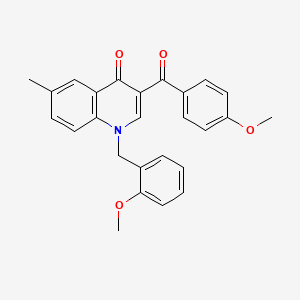

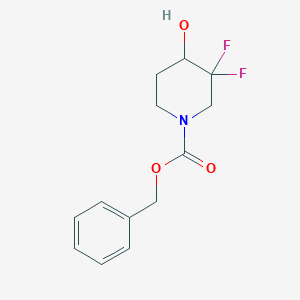

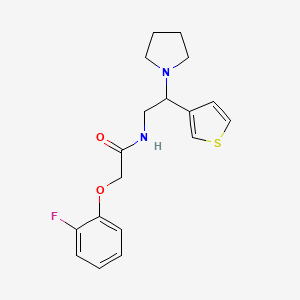

2-bromo-N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions . For instance, the synthesis of 4-Bromo-2-fluorobenzonitrile involves two steps: the first step involves N-bromosuccinimide in dichloromethane at 0°C for 45 hours, and the second step involves sulphuric acid, sodium nitrite, copper (II) sulphate pentahydrate, and sodium hydrogen carbonate in water, acetic acid, and cyclohexane .Molecular Structure Analysis

The molecular structure of this compound can be viewed using computational chemistry tools . These tools can generate a 2D or 3D structure of the molecule, which can provide insights into its geometric and electronic properties.Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 3-Bromo-4-fluoro-N-isopropylbenzamide has a density of 1.4±0.1 g/cm³, a boiling point of 309.3±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .Applications De Recherche Scientifique

Microwave Promoted Synthesis

One study demonstrated the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, which includes similar compounds to the one . This method offered a cleaner, more efficient, and faster synthesis compared to traditional thermal heating, highlighting the potential for rapid and environmentally friendly production of such compounds (Saeed, 2009).

Novel Derivatives Synthesis

Another research effort focused on synthesizing novel (4-oxothiazolidine-2-ylidene)benzamide derivatives via a convenient one-pot, multicomponent process. These compounds were thoroughly characterized, indicating the versatility of the core structure for further chemical modifications and potential applications (Hossaini et al., 2017).

Antimicrobial Activity

The antimycobacterial activity of synthesized fluorinated benzothiazolo imidazole compounds was evaluated, showing promise against microbial infections. This study underscores the potential of such compounds in developing new antimicrobial agents (Sathe et al., 2011).

Synthetic Approaches for Tuberculostatic Agents

A series of 2-hetaryl- and 2-(hetaryl)ylidene substituted 5-fluoro-8-nitro-1,3-benzothiazin-4-ones were synthesized, with some compounds showing promise as tuberculostatic agents. This research illustrates the potential of these compounds in treating tuberculosis, highlighting their therapeutic applications (Nosova et al., 2020).

Antifungal and Fluorescence Studies

Further studies have explored the antifungal activity and fluorescence properties of benzothiazole derivatives. Some compounds exhibited low to moderate antifungal activity, while others were found to emit blue light, indicating their potential in both medicinal and material science applications (Saeed et al., 2008; Mahadevan et al., 2014).

Propriétés

IUPAC Name |

2-bromo-N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10BrFN2OS/c1-2-10-21-15-13(19)8-5-9-14(15)23-17(21)20-16(22)11-6-3-4-7-12(11)18/h1,3-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGVZHDQZXIQEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10BrFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chlorobenzyl)-6-(2-chloro-4-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2566130.png)

![[1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)amine](/img/structure/B2566135.png)

![N-(3,4-dimethoxyphenethyl)-3-(6-((4-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2566139.png)